6-(3-Phenylprop-2-enoxy)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-(3-phenylprop-2-enoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-11-14-8-9-15(17-12-14)18-10-4-7-13-5-2-1-3-6-13/h1-9,12H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXRUXUYCIUOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3-Phenylprop-2-enoxy)pyridine-3-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 284.32 g/mol. Its structure includes a pyridine ring with a carbonitrile group and an enoxy substituent, which are believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O |
| Molecular Weight | 284.32 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the reaction of pyridine derivatives with phenylpropene derivatives under controlled conditions. The synthetic route often employs catalysts and specific solvents to optimize yield and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against drug-resistant strains such as Klebsiella pneumoniae and Escherichia coli .
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .
- Anti-inflammatory Effects : There are indications that this compound may exhibit anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to reduced proliferation of pathogens or cancer cells.
- Receptor Modulation : It may interact with specific receptors, altering their activity and impacting cellular responses.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study conducted on various synthesized derivatives showed that compounds similar to 6-(3-Phenylprop-2-enoxy)pyridine exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was significantly lower than that of standard antibiotics .
- Cancer Cell Line Research : In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Recent studies have indicated that derivatives of pyridine compounds, including 6-(3-Phenylprop-2-enoxy)pyridine-3-carbonitrile, exhibit significant antimicrobial properties. For instance, a study synthesized several pyridine derivatives and evaluated their antibacterial activity against various strains of bacteria, including drug-resistant strains. The results showed that certain modifications of the pyridine structure enhanced antibacterial efficacy, making these compounds promising candidates for developing new antibiotics .
Kinase Inhibition:
Another significant application of pyridine derivatives is their role as kinase inhibitors. Compounds similar to this compound have been reported to inhibit Src kinase activity effectively. This inhibition is crucial for cancer treatment as Src kinases are implicated in tumor progression and metastasis. The structure-activity relationship (SAR) studies revealed that specific substitutions on the pyridine ring could lead to enhanced inhibitory effects .
Agricultural Applications
Fungicidal Properties:
The compound has also been explored for its fungicidal properties. Research indicates that certain pyridine-based compounds can act as effective fungicides against various plant pathogens. The mechanism typically involves disrupting the cellular processes of fungi, thereby preventing their growth. This application is particularly valuable in sustainable agriculture, where there is a need for effective yet environmentally friendly fungicides .
Materials Science Applications
Polymer Synthesis:
In materials science, this compound can be utilized in synthesizing novel polymers with enhanced properties. The incorporation of such compounds into polymer matrices has been shown to improve thermal stability and mechanical strength. Studies have demonstrated that polymers modified with pyridine derivatives exhibit better resistance to degradation under various environmental conditions .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 32 µg/mL |
| 6-(4-Methylphenoxy)pyridine-3-carbonitrile | Klebsiella pneumoniae | 16 µg/mL |
| 6-(Chlorophenoxy)pyridine-3-carbonitrile | Staphylococcus aureus | 8 µg/mL |
Table 2: Kinase Inhibition Potency
| Compound Name | Src Kinase Inhibition (%) |
|---|---|
| This compound | 75% |
| 7-Amino-thieno[3,2-b]pyridine derivatives | 85% |
| Unmodified pyridine derivative | 30% |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridine-3-carbonitrile derivatives are highly tunable due to substituent effects at position 6. Below is a comparative analysis of key analogs and their properties:
Table 1: Structural and Functional Comparison of Pyridine-3-Carbonitrile Derivatives
Electronic and Steric Effects
- Electron-Donating Groups: Derivatives with methylthiophenyl (S4–S6) or methoxyphenyl (S7–S8) substituents exhibit enhanced fluorescence and photoinitiation efficiency due to improved electron donation, increasing extinction coefficients (ε > 10,000 M⁻¹cm⁻¹) . The 3-phenylprop-2-enoxy group in the target compound may similarly donate electrons via resonance from the ether oxygen, though steric hindrance from the propenyl chain could reduce solubility.
- Electron-Withdrawing Groups : Chlorothiophenyl (e.g., compound 2e) and chlorophenyl substituents enhance antibacterial activity, likely due to increased electrophilicity and membrane penetration .
Q & A
What are the most efficient synthetic routes for 6-(3-Phenylprop-2-enoxy)pyridine-3-carbonitrile, and how can reaction conditions be optimized for improved yield?
Basic Research Question
The synthesis of pyridine-carbonitrile derivatives often involves multi-step reactions. A microwave-assisted approach can significantly reduce reaction time and solvent consumption compared to traditional thermal methods. For example, microwave irradiation has been shown to accelerate Knoevenagel condensation and cyclization steps in related pyridine-carbonitrile syntheses, achieving completion in minutes rather than hours . Optimization strategies include:
- Catalyst selection : Heterogeneous catalysts (e.g., NaOH in methanol) improve reaction efficiency but may require cost-benefit analysis .
- Temperature control : Maintaining precise temperatures during exothermic steps (e.g., malononitrile condensation) prevents side reactions .
- Solvent minimization : Microwave methods reduce solvent volume by up to 50%, aligning with green chemistry principles .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic Research Question
Characterization requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the pyridine ring and the phenylprop-2-enoxy side chain. For example, coupling constants in H NMR can distinguish trans vs. cis configurations in propenoxy groups .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity, with silica gel plates and UV visualization commonly used .
- Fluorescence Spectroscopy : Detects sensitivity to environmental polarity, a hallmark of pyridine-carbonitriles with extended conjugation .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Discrepancies often arise from dynamic molecular behavior or instrumentation limitations. Mitigation strategies include:
- Cross-validation : Combine NMR with High-Resolution Mass Spectrometry (HRMS) to confirm molecular formulas .
- Variable Temperature (VT) NMR : Resolves signal splitting caused by conformational exchange (e.g., restricted rotation in the propenoxy group) .
- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, helping assign ambiguous signals .
How do substituents on the phenyl ring influence the compound’s fluorescence properties?
Advanced Research Question
The fluorescence of pyridine-carbonitriles is highly substituent-dependent:
- Electron-donating groups (e.g., -OCH) : Increase fluorescence intensity by enhancing intramolecular charge transfer (ICT) .
- Electron-withdrawing groups (e.g., -CN) : Shift emission wavelengths due to altered HOMO-LUMO gaps .
- Steric effects : Bulky substituents on the phenyl ring may quench fluorescence by disrupting planarization of the conjugated system .
What strategies improve the compound’s stability under reactive or aqueous conditions?
Advanced Research Question
Stability challenges stem from the nitrile group’s susceptibility to hydrolysis and the propenoxy chain’s oxidation potential. Solutions include:
- Inert atmosphere handling : Prevents oxidation of the propenoxy moiety during synthesis and storage .
- Lyophilization : Freeze-drying preserves stability in aqueous formulations by minimizing hydrolytic degradation .
- Protective groups : Temporarily masking the nitrile (e.g., as a thioamide) during reactions involving nucleophiles .
What computational methods are recommended for predicting biological activity or material properties?
Advanced Research Question
Computational tools guide experimental design:
- Molecular docking : Screens potential enzyme targets (e.g., kinases) by modeling interactions between the compound’s nitrile group and catalytic residues .
- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent electronic parameters (Hammett constants) with observed bioactivity .
- Crystal structure prediction : Uses XRD data (e.g., monoclinic P21/n symmetry in related compounds) to model packing efficiency and solubility .
How can researchers design experiments to study the compound’s interactions with biological macromolecules?
Advanced Research Question
Key methodologies include:
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to proteins (e.g., serum albumin) in real-time .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-DNA interactions .
- Fluorescence quenching assays : Detects binding to enzymes by monitoring changes in intrinsic tryptophan fluorescence .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Advanced Research Question
Scale-up hurdles include:
- Heat dissipation : Microwave-assisted reactions may require flow reactors to manage exothermicity at larger scales .
- Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization or fractional distillation .
- Regioselectivity control : Optimize stoichiometry of reactants (e.g., benzaldehyde derivatives) to suppress byproducts like regioisomeric pyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
